molecular formula C8H12N2O2 B3346079 Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- CAS No. 113968-04-0

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-

Cat. No.: B3346079
CAS No.: 113968-04-0
M. Wt: 168.19 g/mol
InChI Key: LPDCTRBMQLMGFU-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- is a substituted pyrrole derivative featuring an ethanone (acetyl) group attached to a multifunctional heterocyclic ring. The pyrrole core is substituted with:

  • A hydroxyl (-OH) group at position 2.
  • Two methyl (-CH₃) groups at positions 2 and 4.
  • An amino (-NH₂) group at position 3.

Properties

IUPAC Name

1-(4-amino-5-hydroxy-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6(5(2)11)7(9)8(3,12)10-4/h12H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDCTRBMQLMGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=C1C(=O)C)N)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551984
Record name 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113968-04-0
Record name 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diketone and an amine, the reaction can proceed through cyclization and subsequent functional group modifications to yield the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Key Properties/Applications
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- Pyrrole 3-NH₂, 2-OH, 2,5-CH₃, COCH₃ ~210.24 g/mol High polarity, potential pharmacological use
JWH-250, JWH-302, JWH-201 () Indole Pentyl chain, methoxyphenyl, COCH₃ ~343.45 g/mol Synthetic cannabinoids, lipophilic
5-Amino-3-hydroxy-pyrazole derivatives () Pyrazole 5-NH₂, 3-OH, thiophene/carboxylate groups ~250–300 g/mol Anticancer/antimicrobial agents
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one () Pyranone Benzoyl, hydroxyethylamino, COCH₃ ~361.38 g/mol Intermediate in organic synthesis
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DHF) () Furanone 4-OH, 2,5-CH₃ ~128.13 g/mol Food flavoring (strawberry, pineapple)
1-(2-Chlorophenyl)ethanone () Aromatic ketone 2-Cl, COCH₃ ~154.59 g/mol Solvent, chemical intermediate

*Molecular weights estimated based on structural formulas.

Structural and Functional Differences

Pyrrole vs. Indole Derivatives
  • Core Structure: Pyrrole (5-membered, 1 nitrogen) vs. Indole (6-membered fused benzene-pyrrole). Indole derivatives like JWH-250 exhibit higher lipophilicity due to extended aromatic systems and pentyl chains, making them suitable for crossing lipid membranes (e.g., blood-brain barrier in cannabinoids) .
  • Polarity: The target compound’s amino and hydroxyl groups enhance polarity compared to JWH’s methoxyphenyl groups, suggesting divergent biological targets.
Pyrrole vs. Pyrazole Derivatives
  • Nitrogen Content: Pyrazoles (2 adjacent nitrogens) vs. pyrrole (1 nitrogen).
Pyrrole vs. Pyranone and Furanone Derivatives
  • Ring Heteroatoms: Pyranone (oxygen) and furanone (oxygen) lack nitrogen, reducing basicity compared to pyrrole. DHF () is non-basic and volatile, making it suitable for flavoring applications, whereas the target compound’s amino group could enable acid-base reactivity .
Comparison with Simple Aromatic Ketones
  • Substituent Complexity: 1-(2-Chlorophenyl)ethanone () lacks heterocyclic complexity, resulting in lower molecular weight and simpler reactivity (e.g., nucleophilic aromatic substitution) .

Spectroscopic and Analytical Data

  • FTIR Analysis: highlights the utility of FTIR in distinguishing ethanone derivatives via carbonyl (C=O, ~1700 cm⁻¹) and aromatic ring vibrations. The target compound’s hydroxyl and amino groups would exhibit broad O-H/N-H stretches (~3200–3500 cm⁻¹) absent in nonpolar analogs like JWH-250 .
  • Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting its applicability for resolving the target compound’s stereochemistry .

Biological Activity

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-, also known by its CAS number 113968-04-0, is a compound characterized by a pyrrole structure with potential biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C8_8H12_{12}N2_2O2_2
Molecular Weight: 168.19 g/mol
CAS Number: 113968-04-0

The structure of this compound features a pyrrole ring, which is known for its diverse biological activities. The presence of amino and hydroxy groups enhances its potential for interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, various substituted pyrroles have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

The biological activity of ethanone derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to ethanone have been shown to inhibit enzymes critical for bacterial survival, such as InhA in mycobacteria .
  • Disruption of Cell Membrane Integrity : Pyrrole derivatives may disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds can interfere with DNA replication and transcription processes in bacteria.

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives demonstrated that specific substitutions on the pyrrole ring significantly enhanced their antibacterial potency. The research indicated that compounds with electron-withdrawing groups exhibited better activity against Gram-positive bacteria compared to Gram-negative strains .

Marine Pyrrole Alkaloids

Research has also explored marine-derived pyrrole alkaloids, which share structural similarities with ethanone. These compounds have been found to possess a range of biological activities including cytotoxicity against cancer cell lines and inhibition of specific protein targets involved in disease pathways .

Table of Biological Activities

Activity Type Target Organism/Pathway Effect Reference
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
Enzyme InhibitionInhA (Mycobacterium tuberculosis)Significant inhibition
CytotoxicityCancer cell linesIC50_{50} values < 10 µM
Protein TargetingPTP1B (protein-tyrosine phosphatase)IC50_{50} values < 8.6 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 2
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-

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